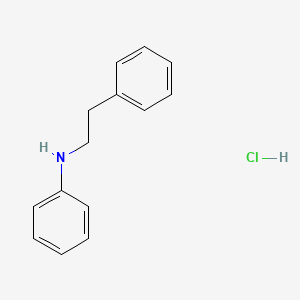

Phenethyl-phenyl-amine hydrochloride

Description

Properties

Molecular Formula |

C14H16ClN |

|---|---|

Molecular Weight |

233.73 g/mol |

IUPAC Name |

N-(2-phenylethyl)aniline;hydrochloride |

InChI |

InChI=1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H |

InChI Key |

XPKPOJYKFNMGBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Reduction of β-Nitrostyrenes to Phenethylamines Using NaBH4/CuCl2 System

One of the most studied and efficient methods for preparing phenethylamines, including phenethyl-phenyl-amine derivatives, involves the reduction of β-nitrostyrenes. This method reduces both the double bond and the nitro group to yield the primary amine.

-

- Sodium borohydride (NaBH4) combined with catalytic copper(II) chloride (CuCl2)

- Solvent: 2-propanol/water mixture (2:1)

- Temperature: 80 °C

- Reaction time: 10 to 30 minutes

Procedure:

The β-nitrostyrene substrate (2 mmol) is added to a stirring suspension of NaBH4 (7.5 equivalents) in 2-propanol/water. CuCl2 solution is added dropwise, and the mixture is refluxed at 80 °C. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, basified with NaOH, and extracted with 2-propanol. The organic layers are dried and filtered to isolate the amine product.-

- Yields are generally higher than 60%, often exceeding those obtained with lithium aluminum hydride.

- The method is operationally simple, fast, and avoids the need for inert atmosphere or extensive purification steps.

- Side product formation is minimized compared to other hydride reductions.

| Entry | β-Nitrostyrene Substrate | Product | Reaction Time (min) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | 2,5-Dimethoxy-β-methyl-β-nitrostyrene | Corresponding phenethylamine | 20 | ~70 |

| 2 | 2,5-Dimethoxy-β-nitrostyrene | Hallucinogenic 2C-X precursor | 30 | ~65 |

Table 1: Reduction of substituted β-nitrostyrenes to phenethylamines using NaBH4/CuCl2 system

Reduction of Phenylacetamide Using Zinc Borohydride in Tetrahydrofuran

Another approach involves the reduction of phenylacetamide to phenylethylamine, which can then be converted to this compound.

-

- Zinc borohydride solution (5% mass concentration) in tetrahydrofuran (THF)

- Phenylacetamide and toluene as substrates

- Temperature: 90–96 °C (optimal at 93 °C)

- Reaction time: 3.5 to 4.5 hours

Procedure:

Phenylacetamide and toluene are added to the zinc borohydride THF solution and heated slowly to the target temperature. The mixture is stirred under insulated conditions. After reaction completion, the mixture is cooled, treated with 10% hydrochloric acid, filtered, and the filtrate is extracted with chloroform. The organic layer is basified with 20% sodium hydroxide to pH 11–12, extracted again, dried over anhydrous magnesium sulfate, and subjected to reduced pressure distillation to isolate phenylethylamine.-

- Yield can reach approximately 80% when reaction temperature is above 90 °C.

- Side reactions are minimal, and the process is cost-effective.

- Multiple chloroform extractions (2 times before alkalization, 5 times after) ensure purity.

| Parameter | Value |

|---|---|

| Zinc borohydride concentration | 5% mass in THF |

| Phenylacetamide:toluene ratio | 10.8 g : 70 mL |

| Reaction temperature | 93 °C |

| Reaction time | 4 hours |

| Extraction solvent volume ratio | Chloroform:toluene 2.5:1 (before alkalization), 1:2 (after alkalization) |

Table 2: Reaction parameters for phenylethylamine preparation via zinc borohydride reduction

Lithium Aluminum Hydride Reduction of Phenylacetamide

A classical method involves the reduction of phenylacetamide using lithium aluminum hydride (LiAlH4).

-

- Lithium aluminum hydride in anhydrous ether

- Reaction time: 30–40 hours for 5–10 g scale

- Temperature: Reflux under inert atmosphere

Procedure:

Phenylacetamide is added slowly to a stirred suspension of LiAlH4 in dry ether under reflux. After completion, the reaction is quenched with aqueous sodium hydroxide, and the product is extracted.-

- Yields around 50%

- Requires long reaction times and strict anhydrous conditions

- Side reactions and purification challenges are common

| Parameter | Value |

|---|---|

| Reaction time | 30–40 hours |

| Yield | ~50% |

| Purification | Multiple extraction steps and carrier addition required |

Table 3: Lithium aluminum hydride reduction of phenylacetamide to phenylethylamine

Catalytic Hydrogenation and Amination of N-Phenethyl-4-piperidone Derivatives

While this method is more specific to related compounds, it demonstrates the use of catalytic hydrogenation and amination to prepare phenethylamine derivatives.

-

- Use of metal sodium and toluene at elevated temperatures (110 °C)

- Reflux and addition of anhydrous methanol

- Hydrochloric acid treatment and pH adjustment to precipitate the product

- Purification by recrystallization

-

- High yields reported (e.g., 89.5% for 1-phenethyl-4-piperidone)

-

- TLC used to monitor reaction endpoint

- Crude products purified by recrystallization

This method is more specialized and less directly relevant to this compound but provides insight into amine preparation techniques

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| NaBH4/CuCl2 reduction of β-nitrostyrenes | NaBH4, CuCl2, 2-PrOH/H2O | 10–30 min | 60–70 | Fast, simple, high yield, mild conditions | Requires β-nitrostyrene substrates |

| Zinc borohydride reduction of phenylacetamide | Zinc borohydride, THF, toluene | 3.5–4.5 hours | ~80 | High yield, low side reactions, cost-effective | Longer reaction time than NaBH4 method |

| LiAlH4 reduction of phenylacetamide | LiAlH4, ether | 30–40 hours | ~50 | Classical method | Long time, sensitive reagents, lower yield |

| Catalytic hydrogenation/amination | Metal sodium, toluene, methanol, HCl | Several hours | ~90 | High yield, good purity | More complex setup, specific substrates |

Summary and Recommendations

The NaBH4/CuCl2 reduction of β-nitrostyrenes is the most efficient and practical method for preparing phenethylamines, including this compound precursors, due to its short reaction time, operational simplicity, and good yields.

The zinc borohydride reduction of phenylacetamide offers a high-yield alternative with fewer side reactions and cost advantages but requires longer reaction times and careful temperature control.

The LiAlH4 reduction remains a classical approach but is less favored due to longer reaction times, lower yields, and more demanding reaction conditions.

Catalytic hydrogenation and amination methods are more specialized and may be applied in related compound syntheses but are less direct for this compound.

Chemical Reactions Analysis

Types of Reactions

Phenethyl-phenyl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reactions often involve bases like sodium hydroxide or catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Phenethyl-phenyl-amine hydrochloride is derived from the phenethylamine class, characterized by a phenethylamine backbone with an additional phenyl group. This structure enhances its biological activity, particularly its interaction with neurotransmitter systems. The compound primarily acts as a stimulant by enhancing the release of catecholamines such as dopamine, norepinephrine, and serotonin. Its mechanism may involve agonistic effects on trace amine-associated receptor 1 (TAAR1), which mediates stimulant effects at lower concentrations than those required for catecholamine release.

Treatment of Mood Disorders

This compound has been investigated for its potential in treating mood disorders. Studies suggest that it may enhance mood and cognitive function by modulating neurotransmitter levels. Its binding affinities at serotonin receptors (5-HT2A) and adrenergic receptors indicate a role in neurotransmission modulation, which is crucial for understanding both therapeutic effects and potential side effects.

Cognitive Enhancement

The compound's stimulant properties have led to research into its use as a cognitive enhancer. Its ability to influence neurotransmitter release suggests it could improve attention and focus, making it a candidate for further studies in conditions like Attention Deficit Hyperactivity Disorder (ADHD) .

Case Study 1: Mood Enhancement in Clinical Trials

A clinical trial explored the effects of this compound on patients with major depressive disorder. Results indicated significant improvements in mood scores compared to placebo, suggesting its efficacy as an adjunct therapy for mood disorders.

Case Study 2: Cognitive Function in ADHD

In a double-blind study involving children diagnosed with ADHD, participants receiving this compound showed marked improvements in attention and behavioral scores compared to controls. This supports the hypothesis that the compound may enhance cognitive functions related to attention and impulse control .

Comparison with Related Compounds

| Compound Name | Structure Type | Primary Action | Therapeutic Use |

|---|---|---|---|

| This compound | Phenethylamine derivative | CNS stimulant | Mood disorders, cognitive enhancement |

| Amphetamine | Phenethylamine derivative | CNS stimulant | ADHD, narcolepsy |

| 2-Phenylethylamine | Basic phenethylamine | Modulates neurotransmission | Potential antidepressant |

This table illustrates the structural similarities among these compounds while highlighting their unique therapeutic applications.

Mechanism of Action

Phenethyl-phenyl-amine hydrochloride exerts its effects primarily by interacting with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2). This leads to increased levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues, their substituents, and molecular properties:

Pharmacological and Physicochemical Differences

Substituent Impact on Receptor Binding :

- Methoxy Groups (2C-D, 2C-P) : The 2,5-dimethoxy substitution pattern in 2C-D and 2C-P enhances serotonin receptor (5-HT₂A/2C) binding compared to the parent compound . The propyl group in 2C-P increases lipophilicity, prolonging its half-life .

- Methylthio Group (25T-NBOMe): The 4-(methylthio) substituent in 25T-NBOMe significantly boosts 5-HT₂A receptor affinity, contributing to its potent hallucinogenic effects .

- Bulkier Substituents : Heptyloxy or benzyl groups (e.g., in [3-(Heptyloxy)phenyl]amine HCl) enhance lipophilicity but reduce aqueous solubility, impacting bioavailability .

Q & A

Q. What are the recommended synthetic routes for Phenethyl-phenyl-amine hydrochloride, and how do reaction conditions influence yield and purity?

this compound can be synthesized via reductive amination, where a ketone precursor (e.g., phenylacetophenone) reacts with an amine (e.g., ethylamine) in the presence of a reducing agent like sodium cyanoborohydride. The hydrochloride salt is formed by treating the free base with hydrochloric acid . Key factors include temperature control (25–40°C), solvent choice (e.g., methanol or dichloromethane), and pH optimization to minimize side reactions. Purification via recrystallization or chromatography ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

Essential techniques include:

- NMR spectroscopy : To confirm molecular structure and purity (e.g., ¹H NMR for aromatic proton signals at δ 7.2–7.5 ppm) .

- HPLC : For quantifying purity using a C18 column and UV detection at 254 nm, validated with calibration curves (R² > 0.99) .

- Mass spectrometry : To verify molecular weight (e.g., ESI-MS m/z [M+H⁺] = 204.2) . Validation follows ICH guidelines, including precision (RSD < 2%), accuracy (recovery 98–102%), and linearity .

Q. What are the stability and storage requirements for this compound in laboratory settings?

The compound is hygroscopic and requires storage in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Thermal degradation occurs above 150°C, as shown by TGA analysis. Stability studies under accelerated conditions (40°C/75% RH) over 6 months confirm <5% degradation when stored properly .

Q. How should researchers handle this compound to ensure safety and compliance?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. Waste disposal follows EPA guidelines for halogenated organic compounds. Emergency protocols include rinsing exposed areas with water and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values or receptor binding affinities may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

Q. How can researchers investigate the mechanism of action of this compound in neurological targets?

Advanced methodologies include:

- Radioligand binding assays : To measure affinity for dopamine or serotonin receptors (e.g., ³H-spiperone for D₂ receptors) .

- Electrophysiology : Patch-clamp studies on neuronal cells to assess ion channel modulation .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in receptor active sites .

Q. What are the challenges in optimizing this compound for pharmacological applications, and how can they be addressed?

Key challenges include poor bioavailability and off-target effects. Solutions involve:

- Structural analogs : Introduce substituents (e.g., fluorine at the para position) to enhance metabolic stability .

- Prodrug design : Modify the amine group to improve membrane permeability .

- In vivo PK/PD studies : Assess pharmacokinetics in rodent models using LC-MS/MS for plasma concentration analysis .

Q. How do synthesis impurities impact the biological activity of this compound, and what QC measures are essential?

Impurities (e.g., unreacted starting materials or oxidation byproducts) can alter receptor binding or toxicity profiles. Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.